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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-characterized neurotoxin,
strychnine, and the lesser-known indole alkaloid, Echitoveniline. While extensive data exists
for strychnine, research on Echitoveniline is notably sparse. This document aims to juxtapose
the established pharmacological and toxicological profile of strychnine with the currently
available information for Echitoveniline, thereby highlighting critical knowledge gaps and
potential avenues for future research.

Introduction

Strychnine is a highly toxic indole alkaloid derived from the seeds of the Strychnos nux-vomica
tree.[1] It is a potent antagonist of glycine receptors in the central nervous system, leading to
excitatory effects, convulsions, and, at high doses, death by asphyxiation.[1][2] Its mechanism
of action and toxicological profile are well-documented, making it a critical reference compound
in neuropharmacology.

Echitoveniline is also an indole alkaloid, found in the fruits and leaves of Alstonia venenata, a
plant used in traditional medicine in South India.[3] While various extracts of Alstonia venenata
have been reported to possess antimicrobial, antioxidant, and even anticancer properties,
specific pharmacological and toxicological data for its constituent alkaloid, Echitoveniline, are
conspicuously absent from the current scientific literature.[3][4][5] This guide synthesizes the
available information on both compounds to provide a framework for understanding their
potential similarities and differences.
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Chemical and Physical Properties

Property Echitoveniline Strychnine

Chemical Formula C22H26N204 C21H22N202

Molar Mass 382.45 g/mol 334.4 g/mol [6]

Class Indole Alkaloid Indole Alkaloid[6]
Source Alstonia venenata[3] Strychnos nux-vomica[1]

Colorless to white crystalline
Appearance Not reported
powder[6]

Solubility Not reported Water: 160 mg/L at 25 °C[6]

Pharmacological Properties

A significant disparity exists in the pharmacological characterization of Echitoveniline and
strychnine. Strychnine is a well-established antagonist of the glycine receptor, while the
molecular target of Echitoveniline remains to be identified.

Strychnine's primary pharmacological action is the competitive antagonism of inhibitory glycine
receptors, primarily in the spinal cord and brainstem.[7][8] This inhibition of glycinergic
neurotransmission reduces the threshold for neuronal firing, leading to generalized
hyperexcitability of the central nervous system.
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Parameter Value Receptor/Assay

Glycine-evoked currents (rat

ICso ~40 nM ]
neocortical neurons)
Glycine-evoked whole-cell
ICso 58 nM
currents (mouse)[9]
Glycine-induced chloride
ICso 60 nM currents (rat NAcc neurons)
[10]
3H]Strychnine binding (rat
Ki 0.03 uM Pristry 9

spinal cord)[8]

Specific pharmacological data for pure Echitoveniline, such as receptor binding affinities or
ICso0 values, are not available in the published literature. However, studies on extracts of
Alstonia venenata provide some indication of potential biological activity. An alcoholic extract of
the fruits was noted to have an initial activation effect on acetylcholine esterase, followed by
inhibition and subsequent activation. Phytochemical screening of various extracts has
confirmed the presence of alkaloids, flavonoids, tannins, and other bioactive compounds.[11]
[12] Recent in vivo research has demonstrated that a methanolic root extract of Alstonia
venenata, delivered via chitosan nanoparticles, can significantly inhibit the progression of
chemically-induced breast cancer in rats.[5] This suggests that the constituent alkaloids, which
may include Echitoveniline, possess potent biological activity warranting further investigation.

Toxicological Profile

The toxicity of strychnine is well-documented, whereas no specific toxicity studies on
Echitoveniline have been reported.

Strychnine is a potent poison, and its toxicity varies depending on the route of administration
and the animal species.[1][2]
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Species Route of Administration LDso

Mouse Oral 2 mg/kg[2]

Mouse Intraperitoneal 0.98 mg/kg[13]

Rat Oral 16 mg/kg[2][6]

Rat Intravenous 0.582 - 0.96 mg/kg[1][6]
Dog Oral 0.5 mg/kg[2]

Cat Oral 0.5 mg/kg[2]

The lethal oral dose in adult humans is estimated to be between 30 and 120 mg.[2]

There is no available data on the LDso or any other measure of toxicity for Echitoveniline. The
traditional use of Alstonia venenata in medicine suggests that its preparations may be safe at
certain doses, but this has not been scientifically validated for the purified alkaloids. Studies on
the total alkaloid extracts from the related species Alstonia scholaris have shown a murine LDso
of 5.48 g/kg, indicating that not all alkaloids from this genus share the high toxicity of
strychnine.[14] However, without specific data, the toxicity of Echitoveniline remains unknown.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism of inhibitory neurotransmission by glycine and
its antagonism by strychnine.
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Caption: Strychnine antagonism at the inhibitory glycine receptor.

This diagram outlines a potential workflow for the pharmacological and toxicological
characterization of Echitoveniline.

Isolation & Purification of
Echitoveniline from

Alstonia venenata

kln Vitro Studies In Vivo Studies

In Vitro Assays In Vivo Models (Rodent)
\4 \ 4 \ 4 \ 4 A
Receptor Binding Assays Enzyme Inhibition Assays Cytotoxicity Assays Acute Toxicity Study Pharmacological Models
(e.g., Glycine, ACh Receptors) (e.g., Acetylcholinesterase) (e.g., MTT on cancer cell lines) (LDso Determination) (e.g., Anticancer, Neurobehavioral)

\4

Data Analysis &
Conclusion

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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